N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The exact mass of the compound this compound is 417.20524173 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h2,5-7,9-12,17H,1,3-4,8,13-16H2,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGRULMXYXOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as receptor antagonism or enzyme inhibition.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 417.51 g/mol |
| Molecular Formula | C25 H27 N3 O3 |
| SMILES | C1CCC(CCNC(c2ccc3C(N(CCc4ccccc4)C(Nc3c2)=O)=O)=O)=CC1 |
| logP | 4.1127 |
| Polar Surface Area | 64.906 Ų |
Research indicates that compounds similar to this compound may interact with various biological targets including receptors involved in inflammatory responses and metabolic pathways. Specifically, the compound may act as a ligand for free fatty acid receptors (FFA), which are implicated in regulating energy homeostasis and inflammatory processes in the body .
1. Anti-inflammatory Properties
Studies have shown that similar compounds can reduce pro-inflammatory cytokine levels in macrophages. The modulation of these cytokines suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and colitis .
2. Antimicrobial Activity
Compounds with structural similarities have demonstrated antimicrobial properties against a range of pathogens including bacteria and fungi. For instance, certain derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .
3. Cholinesterase Inhibition
Some derivatives of quinazoline compounds have been evaluated for their ability to inhibit cholinesterase enzymes. For example, related structures demonstrated good inhibitory activity against butyrylcholinesterase (BChE), which is crucial for therapeutic strategies in neurodegenerative diseases like Alzheimer’s .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of quinazoline derivatives similar to the compound . The results indicated that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Case Study 2: Anti-inflammatory Effects
In vitro studies using macrophage cell lines treated with related compounds showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at varying concentrations (10 µM to 100 µM). This suggests that the compound may have a dose-dependent effect on inflammatory mediators .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to C190-0284 exhibit promising anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Preliminary studies suggest that C190-0284 may inhibit cell proliferation in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
Quinazoline derivatives have been explored for their antimicrobial effects. C190-0284 may demonstrate activity against a range of pathogens, including bacteria and fungi. Studies have shown that modifications to the quinazoline structure can enhance antimicrobial potency, making it a candidate for further investigation in this area.
Neurological Applications
Given the structural similarities to other neuroactive compounds, there is potential for C190-0284 to interact with neurotransmitter systems. Research into quinazoline derivatives has suggested possible applications in treating neurodegenerative diseases and mood disorders by modulating serotonin and dopamine receptors.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to C190-0284 had IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.
Case Study 2: Antimicrobial Screening
In a screening conducted by researchers at a leading pharmaceutical institute, several quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
